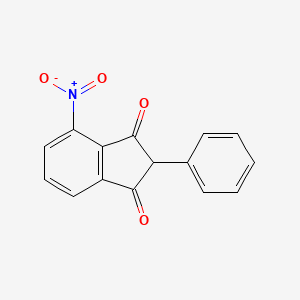
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of nitro and phenyl groups in the structure can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the nitration of 2-phenyl-1H-indene-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phenyl-1H-indene-1,3(2H)-dione.
Substitution: Various substituted indene derivatives.
Oxidation: Quinones and other oxidized products.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmacophore in drug design.
Medicine: Exploring its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other indene derivatives such as:
- 2-Phenyl-1H-indene-1,3(2H)-dione.
- 4-Nitro-1H-indene-1,3(2H)-dione.
- 2-Phenyl-1H-indene-1,3(2H)-dione derivatives with different substituents.
Uniqueness
The presence of both nitro and phenyl groups in this compound imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
1470-34-4 |
|---|---|
分子式 |
C15H9NO4 |
分子量 |
267.24 g/mol |
IUPAC名 |
4-nitro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-10-7-4-8-11(16(19)20)13(10)15(18)12(14)9-5-2-1-3-6-9/h1-8,12H |
InChIキー |
GKCNLZAUWYAUDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
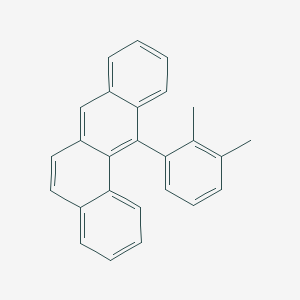
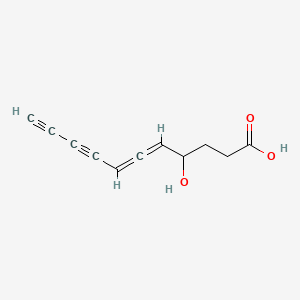
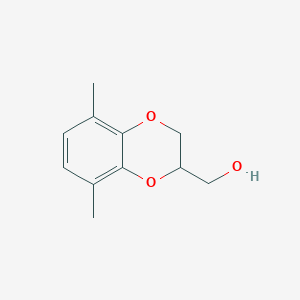
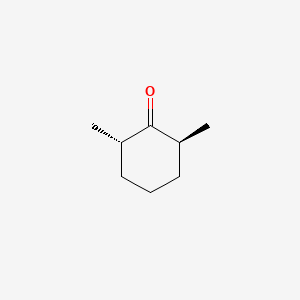
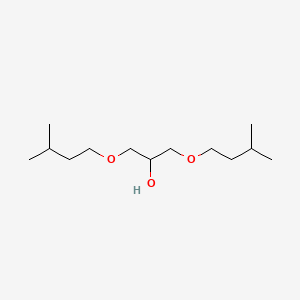
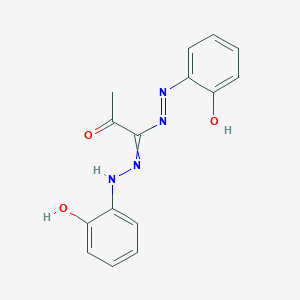

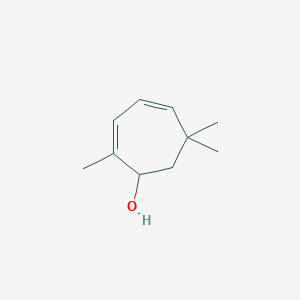
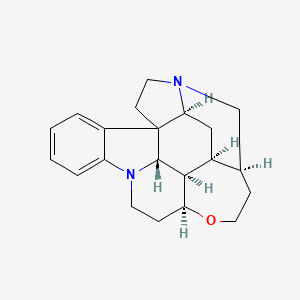
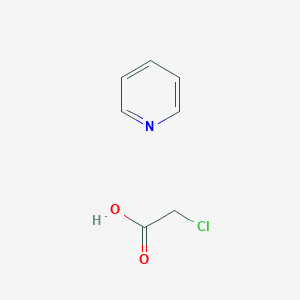
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
